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Compound of Interest

Compound Name: 2-Ethyl-1-butene

Cat. No.: B1580654

This guide provides a detailed spectroscopic comparison of 2-Ethyl-1-butene and three of its
structural isomers: 3-Methyl-1-pentene, 4-Methyl-1-pentene, and 3,3-Dimethyl-1-butene. All of
these compounds are alkenes with the molecular formula C6H12.[1] While they share the same
molecular weight, their distinct structures lead to unique spectroscopic signatures. This
analysis utilizes Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (*H NMR),
Carbon-13 Nuclear Magnetic Resonance (33C NMR), and Mass Spectrometry (MS) to
differentiate these isomers. The data and methodologies presented are intended for
researchers and professionals in the fields of chemistry and drug development.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from IR, *H NMR, 3C NMR,
and Mass Spectrometry for 2-Ethyl-1-butene and its selected isomers.

Table 1: Infrared (IR) Spectroscopy Data (Key Absorptions in cm™1)
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C-H Stretch
Compound =C-H Stretch (sp?) C=C Stretch =C-H Bend(s)
sSp
2-Ethyl-1-butene  ~3080 <3000 ~1645 ~890 (strong)
3-Methyl-1-
~3080 <3000 ~1640 ~990, ~910
pentene
4-Methyl-1-
~3077 <3000 ~1644 ~995, ~910
pentene
3,3-Dimethyl-1-
~3080 <3000 ~1640 ~990, ~910
butene

Note: IR peak positions are characteristic for functional groups. For alkenes, the =C-H stretch
occurs above 3000 cm~1, while sp3 C-H stretches are found below 3000 cm~1[2]. The C=C
stretch is typically in the 1680-1630 cm~? region[2][3]. The out-of-plane =C-H bending
vibrations are highly diagnostic for the substitution pattern of the alkene[2][3].

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Vinyl Protons (=CH,

Compound CHa) Allylic Protons Other Alkyl Protons
= 2
2-Ethyl-1-butene 4.7 (s, 2H) 2.0 (g, 4H) 1.0 (t, 6H)
5.8-5.6 (M, 1H), 5.0- 1.3 (m, 2H), 0.9 (t,
3-Methyl-1-pentene ~2.0 (m, 1H)
4.9 (m, 2H) 3H), 1.0 (d, 3H)
5.8-5.7 (m, 1H), 5.0- 1.7 (m, 1H), 0.9 (d,
4-Methyl-1-pentene 2.0 (t, 2H)
4.9 (m, 2H) 6H)

, 5.8 (dd, 1H), 4.9 (dd,
3,3-Dimethyl-1-butene N/A 1.0 (s, 9H)[41[5]
1H), 4.8 (dd, 1H)

Note: Chemical shifts () are relative to TMS at 0.0 ppm. Multiplicity is indicated as s (singlet), d
(doublet), t (triplet), g (quartet), m (multiplet). Integration (e.g., 2H) represents the number of
protons.
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Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound Alkene Carbons (C=C) Alkyl Carbons
2-Ethyl-1-butene 154.0, 106.0[6] 29.0, 13.0[6]
3-Methyl-1-pentene 143.2,112.5 41.5, 29.5, 20.6, 11.6
4-Methyl-1-pentene 139.0, 114.5 44.0, 25.0, 22.5
3,3-Dimethyl-1-butene 149.0, 109.5 33.5,29.0

Note: 13C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each
unique carbon environment[7].

Table 4: Mass Spectrometry (MS) Data (Key Fragments as m/z)

Other Key
Compound Molecular lon (M) Base Peak (m/z)

Fragments (m/z)
2-Ethyl-1-butene 84[8] 55 69, 41[9]
3-Methyl-1-pentene 84[10] 41 55, 69
4-Methyl-1-pentene 84[11] 41 56, 69
3,3-Dimethyl-1-butene  84[5] 69 41, 57[12]

Note: The molecular ion peak corresponds to the molecular weight of the compound. The base
peak is the most intense peak in the spectrum, corresponding to the most stable fragment ion.

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques for volatile organic
compounds.

 Infrared (IR) Spectroscopy: Spectra are typically acquired using a Fourier Transform Infrared
(FTIR) spectrometer. For liquid samples like the hexene isomers, a small drop of the neat
liquid is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis or
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placed between two salt plates (e.g., NaCl or KBr) to create a thin film[13][14]. The spectrum
is recorded over the range of 4000-400 cm~1.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are obtained
on a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in an NMR tube. Tetramethylsilane (TMS) is added
as an internal standard for chemical shift referencing (0.0 ppm)[7].

e Mass Spectrometry (MS): Mass spectra are commonly obtained using a mass spectrometer
with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for
sample introduction and separation. In El, the vaporized sample is bombarded with high-
energy electrons (~70 eV), causing ionization and fragmentation of the molecule. The
resulting positively charged fragments are separated based on their mass-to-charge (m/z)
ratio by a mass analyzer[15].

Isomeric Relationships

The structural relationship between 2-Ethyl-1-butene and its isomers can be visualized as
different arrangements of the same constituent atoms, all conforming to the C6H12 molecular
formula.

CeH12 Alkenes

Isomer /Isomer Isomer Isomer

2-Ethyl-1-butene 3-Methyl-1-pentene 4-Methyl-1-pentene 3,3-Dimethyl-1-butene

Click to download full resolution via product page
Caption: Structural isomers of CeHaz.

Summary of Spectroscopic Differentiation

» IR Spectroscopy: The most telling difference is in the =C-H bending region (1000-650 cm™1).
2-Ethyl-1-butene, a 1,1-disubstituted (vinylidene) alkene, shows a single strong band
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around 890 cm~1. In contrast, the other three isomers, which are all monosubstituted (vinyl)
alkenes, each display two distinct bands around 990 and 910 cm~1.[3][14]

» 1H NMR Spectroscopy: The spectra are highly distinct. 2-Ethyl-1-butene has a very simple
spectrum with three signals corresponding to its symmetrical structure. 3,3-Dimethyl-1-
butene is easily identified by the prominent singlet integrating to nine protons from its t-butyl
group.[5] 3-Methyl-1-pentene and 4-Methyl-1-pentene can be distinguished from each other
by the multiplicity and integration of their respective alkyl signals.

e 13C NMR Spectroscopy: The number of unique signals directly reflects the symmetry of each
molecule. 2-Ethyl-1-butene shows four signals, 3-Methyl-1-pentene shows six, 4-Methyl-1-
pentene shows five, and 3,3-Dimethyl-1-butene shows four. The unique chemical shifts,
particularly in the alkyl region, allow for unambiguous identification.

e Mass Spectrometry: Fragmentation patterns provide clear differentiation. The loss of a
methyl group (M-15) to form a stable tertiary carbocation results in a base peak at m/z 69 for
3,3-Dimethyl-1-butene.[5] 2-Ethyl-1-butene preferentially loses an ethyl group (M-29),
leading to a base peak at m/z 55. 4-Methyl-1-pentene's base peak at m/z 41 is characteristic
of fragmentation leading to a stable isopropyl or allyl cation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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